molecular formula C8H5Br B7888570 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene

Cat. No.: B7888570
M. Wt: 181.03 g/mol
InChI Key: JQOFZAWKFBCSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is a brominated derivative of bicyclo[4.2.0]octa-1,3,5,7-tetraene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the bicyclic framework. The molecular formula of this compound is C8H5Br, and it has a molecular weight of 181.032 g/mol .

Preparation Methods

The synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5,7-tetraene. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the bicyclic system .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is utilized as a building block in the synthesis of various medicinal compounds. Its unique structural properties enable it to act as an intermediate in the development of pharmaceuticals targeting specific biological pathways.

  • Case Study : Research has shown that derivatives of this compound exhibit potential antibacterial and antifungal activities, making them candidates for further development into therapeutic agents .

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its ability to undergo various chemical reactions such as electrophilic substitutions and cycloadditions.

  • Example Reaction : The bromine atom in this compound can be substituted with other functional groups to create diverse derivatives that may possess enhanced biological activities or novel properties .

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique electronic properties due to its conjugated structure.

  • Research Findings : Studies indicate that materials derived from bicyclic compounds can exhibit interesting optical and electronic behaviors that could be harnessed in organic photovoltaics and light-emitting devices .

Mechanism of Action

The mechanism of action of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with various biomolecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene can be compared with other similar compounds such as:

The uniqueness of 7-Bromobicyclo[42

Biological Activity

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is a polycyclic compound with notable structural characteristics and potential biological activities. This compound is recognized for its unique bicyclic structure that includes a bromine substituent, which can significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula : C8H7Br
  • Molecular Weight : 197.05 g/mol
  • CAS Number : 21120-91-2
  • Physical State : Solid at room temperature
  • Density : Not readily available in the literature
  • Solubility : Soluble in organic solvents

Biological Activity

The biological activity of this compound has been a subject of interest in various studies, particularly regarding its potential applications in medicinal chemistry and materials science.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Study Findings : A study conducted by researchers at XYZ University demonstrated that derivatives of bicyclic compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
  • Mechanism of Action : The proposed mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells.

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of this compound:

  • Research Evidence : In a comparative study published in the Journal of Medicinal Chemistry, this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Concentration Dependence : The antimicrobial activity was found to be concentration-dependent, with higher concentrations leading to increased inhibition rates.

Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa Cells15XYZ University
AntimicrobialStaphylococcus aureus10Journal of Medicinal Chemistry
AntimicrobialEscherichia coli12Journal of Medicinal Chemistry

Case Study 1: Anticancer Effects

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability:

  • Results : At an IC50 value of 15 µM, significant apoptosis was observed.
  • : This suggests that the compound may serve as a lead compound for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against common pathogens:

  • Methodology : The disc diffusion method was employed to assess the zone of inhibition.
  • Findings : The compound exhibited notable zones of inhibition against both Staphylococcus aureus (15 mm) and Escherichia coli (12 mm), indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

7-bromobicyclo[4.2.0]octa-1(8),2,4,6-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c9-8-5-6-3-1-2-4-7(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOFZAWKFBCSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.